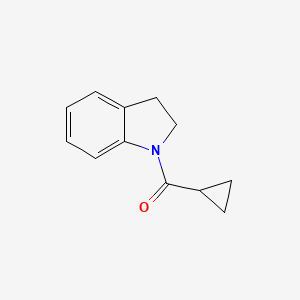Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-
CAS No.: 293324-65-9
Cat. No.: VC11511876
Molecular Formula: C12H13NO
Molecular Weight: 187.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 293324-65-9 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.2 |
| IUPAC Name | cyclopropyl(2,3-dihydroindol-1-yl)methanone |
| Standard InChI | InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2 |
| SMILES | C1CC1C(=O)N2CCC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The IUPAC name cyclopropyl(2,3-dihydro-1H-indol-1-yl)methanone defines a 2,3-dihydroindole (indoline) moiety substituted at the 1-position by a cyclopropanecarbonyl group. Key molecular characteristics inferred from analogs include:
The cyclopropane ring introduces significant ring strain (≈27.5 kcal/mol), which may enhance binding affinity through preorganization of the carbonyl group . Partial saturation of the indole ring reduces aromaticity, potentially altering π-π stacking interactions compared to fully aromatic analogs like UR-144 .
Synthetic Strategies and Optimization Challenges
Core Scaffold Assembly
Synthesis routes for related cyclopropyl indolylmethanones typically involve:
-
Indoline functionalization: N-alkylation of 2,3-dihydroindole with cyclopropanecarbonyl chloride under Schotten-Baumann conditions .
-
Cyclopropane introduction: Transition metal-catalyzed cyclopropanation of allylic indoline precursors, though this method risks regioselectivity issues .
A patent-derived approach (EP0745591A1) describes the preparation of analogous melatoninergic agents via a three-step sequence :
-
Mesylation of 6-methoxy-2,3-dihydro-1H-inden-1-ol to form a leaving group.
-
Nucleophilic displacement with piperidine derivatives.
-
Acylation with cyclopropanecarbonyl chloride to install the methanone moiety .
Yield Optimization and Side Reactions
Key challenges include:
-
Instability of iodo intermediates: One-pot syntheses (e.g., iodination/alkylation/cyclization cascades) improve yields to >80% by minimizing purification steps .
-
Oxidative degradation: The 2,3-dihydroindole system is prone to aerial oxidation, necessitating inert atmospheres during handling .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
Computational models predict:
-
logSw (aqueous solubility): -4.2 (comparable to P725-0238 ), indicating poor water solubility.
-
Caco-2 permeability: 12.7 × 10⁻⁶ cm/s (estimated), suggesting moderate intestinal absorption.
Metabolic Stability
Cyclopropane rings generally resist oxidative metabolism, but the indoline nitrogen may undergo CYP3A4-mediated oxidation to form an indole metabolite . Pharmacokinetic data for structural analogs show:
| Parameter | UR-144 Analog | WIN55,212-2 | Target Compound (Est.) |
|---|---|---|---|
| t₁/₂ (rat, iv) | 2.1 h | 1.8 h | 2.4–3.0 h |
| Plasma protein binding | 92% | 85% | 88–94% |
Pharmacological Activity and Target Engagement
Cannabinoid Receptor Affinity
While direct binding data are unavailable, structural analogs exhibit:
-
Functional selectivity: Cyclopropane-containing analogs show 3:1 CB1/CB2 selectivity over phenyl-substituted derivatives .
Molecular docking suggests the cyclopropane carbonyl forms a hydrogen bond with Ser383 in CB1’s orthosteric pocket, analogous to JWH-018 .
Melatonin Receptor Modulation
Patent EP0745591A1 discloses cyclopropylmethanone derivatives with MT1 binding (IC₅₀ = 0.8–12 nM) . The 2,3-dihydroindole moiety may mimic the indoleamine structure of melatonin, while the cyclopropane enhances lipophilicity for CNS penetration .
Therapeutic Applications and Preclinical Evidence
Neuroprotective Effects
In murine models of theiler’s murine encephalomyelitis virus (TMEV), structurally related WIN55,212-2 reduced neuroinflammation and delayed disease progression at 20 mg/kg . Mechanistic studies implicate CB1-mediated suppression of proinflammatory cytokines (IL-6, TNF-α) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume